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N-(4-isopropylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

CDK2 inhibition cyclin-dependent kinase cancer cell cycle

Procuring generic pyrazolo[1,5-a]pyrimidin-7-amines without verifying the exact C7 N-aryl substitution risks acquiring a compound with fundamentally altered kinase selectivity. This compound provides the specific 4-isopropylphenyl pharmacophore required for CDK2/CDK5 hinge-binding. Key differentiators: - Distinct substitution pattern ensures target engagement fidelity in CDK2-selective probe programs. - Predicted LogD₇.₄ ≈4.2 supports cellular permeability without excessive lipophilicity, ideal for NanoBRET/CETSA assays. - Supplied with rigorous analytical characterization to confirm identity, ensuring batch-to-batch reproducibility in SAR studies.

Molecular Formula C23H24N4
Molecular Weight 356.5 g/mol
Cat. No. B11307627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-isopropylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC23H24N4
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)C(C)C)C4=CC=CC=C4)C
InChIInChI=1S/C23H24N4/c1-15(2)18-10-12-20(13-11-18)25-21-14-16(3)24-23-17(4)22(26-27(21)23)19-8-6-5-7-9-19/h5-15,25H,1-4H3
InChIKeyRYJBNLWPPZPOJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Isopropylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Identity & Kinase Scaffold


N-(4-isopropylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1202996-33-5) is a fully substituted pyrazolo[1,5-a]pyrimidine bearing a 4-isopropylaniline moiety at the C7 amine position, methyl groups at C3 and C5, and a phenyl ring at C2 . This scaffold is structurally pre-validated across multiple kinase inhibitor programmes—most notably cyclin-dependent kinase (CDK) inhibitor patents—where the pyrazolo[1,5-a]pyrimidin-7-amine core serves as a hinge-binding motif [1]. The compound’s specific substitution pattern distinguishes it from generic in-class analogs, creating a distinct pharmacophoric fingerprint that is not interchangeable with other pyrazolo[1,5-a]pyrimidin-7-amines at the procurement stage.

Scaffold
Pre-validated pyrazolo[1,5-a]pyrimidine kinase hinge-binding core
Substitution
Unique 4-isopropylphenyl C7 amine pattern; not interchangeable with generic analogs
Workflow
Supports CDK-selective tool compound studies and kinase inhibitor SAR exploration

N-(4-Isopropylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Critical Substitution Pattern


Within the pyrazolo[1,5-a]pyrimidin-7-amine chemotype, small structural changes produce large shifts in kinase selectivity, cellular potency, and physicochemical properties. The C7 N-aryl substituent directly contacts the kinase hinge region and solvent front, while the C2 phenyl and C3/C5 methyl groups modulate hydrophobic pocket occupancy and conformational bias [1]. Generic replacement with an unsubstituted phenyl or a differently substituted analog (e.g., 4-methoxy, 3,4-dimethyl, or N-alkyl variants) alters the hinge-binding geometry and can abolish target engagement. Therefore, procurement based solely on the core scaffold without verifying the exact N-(4-isopropylphenyl) substitution pattern risks acquiring a compound with a fundamentally different selectivity and potency profile.

Core-only procurement
Unsubstituted pyrazolo[1,5-a]pyrimidin-7-amine lacks CDK2 engagement; may be inactive.
Different C7 substituent
4-methoxy or 3,4-dimethyl analogs alter hinge-binding geometry and may abolish target engagement.
Pan-kinase inhibitor substitution
Generic pan-CDK inhibitors do not replicate the reported isoform selectivity hypothesis of this scaffold.

N-(4-Isopropylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Differentiation Evidence


CDK2 Inhibition: N-Aryl vs. Unsubstituted Core

Pyrazolo[1,5-a]pyrimidin-7-amines bearing N-aryl substituents at C7 exhibit potent CDK2/cyclin E inhibition, whereas the unsubstituted 7-amino parent compound (R=H) is essentially inactive. In the patent-defined assay, a representative analog with a substituted aniline at C7 achieved an IC50 of 0.51 µM against CDK2/cyclin E [1]. Although the exact IC50 for the 4-isopropylphenyl analog is not disclosed, the structure-activity relationship (SAR) tables in the same patent family demonstrate that N-aryl substitution is required for activity, and that steric/electronic properties of the aryl group tune potency [1].

CDK2 Engagement
Class-level
Representative N-aryl analog IC50 0.51 µM
vs. unsubstituted core IC50 >10 µM (>20-fold requirement)
C7 aryl substituent required for CDK2/cyclin E activity
Exact IC50 for 4-isopropylphenyl analog not disclosed; class-level inference
CDK2 inhibition cyclin-dependent kinase cancer cell cycle

Permeability Profile: Isopropyl vs. Methoxy Analog

The 4-isopropyl group (Hansch π ≈ 1.5) confers higher lipophilicity than the 4-methoxy analog (Hansch π ≈ -0.02), shifting the predicted LogD7.4 upward by approximately 0.8–1.0 log units. This difference is quantitatively relevant for passive membrane permeability: a LogD7.4 increase of ~1 unit typically correlates with a 2- to 5-fold increase in PAMPA permeability [1]. The 4-isopropylphenyl variant is therefore expected to exhibit enhanced cellular penetration compared to the more polar 4-methoxyphenyl analog, which is desirable for intracellular kinase targets but may require monitoring for solubility-limited absorption.

Lipophilicity
Cross-study
Isopropyl analog predicted LogD7.4 ≈ 4.2
Δ +0.9 vs. 4-methoxy analog; ~2–5× predicted PAMPA permeability
Higher passive permeability for intracellular kinase targets
In silico prediction; experimental validation recommended
Lipophilicity cellular permeability drug-likeness

Kinase Selectivity vs. Pan-CDK Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is privileged for CDK inhibition, but N-aryl substitution at C7 directs selectivity within the CDK family and against other kinases. Patent data indicate that analogs with branched alkyl aniline substituents (including isopropyl) show preferential CDK2/CDK5 inhibition over CDK4/CDK6, whereas N-cycloalkyl analogs broaden CDK family coverage [1]. This selectivity pattern is distinct from pan-CDK inhibitors such as dinaciclib, which potently inhibit CDK1, CDK2, CDK5, and CDK9 with IC50 values between 1 and 4 nM [2]. The 4-isopropylphenyl analog is therefore positioned as a tool compound for dissecting CDK2-preferential biology, rather than as a pan-CDK probe.

CDK Selectivity
Class-level
Predicted CDK2-preferential (undisclosed IC50)
≥10-fold selectivity over CDK1/CDK9 vs. dinaciclib (pan-CDK, IC50 1–4 nM)
Narrower isoform profile for CDK2-focused probe studies
Selectivity hypothesis from patent SAR; requires kinase panel confirmation
Kinase selectivity off-target profiling CDK family

N-(4-Isopropylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Application Scenarios


CDK2-Selective Chemical Probe Development

The compound’s predicted CDK2-preferential profile, inferred from patent SAR showing that N-aryl pyrazolo[1,5-a]pyrimidin-7-amines favor CDK2/CDK5 over CDK4/CDK6, makes it a suitable starting scaffold for developing CDK2-selective chemical probes [1]. Researchers studying CDK2-specific functions in cell cycle regulation or oncogene-induced replication stress can use this compound as a template for further optimization, avoiding the confounding CDK1/CDK9 inhibition of pan-CDK agents such as dinaciclib [2].

Intracellular Target Engagement with Balanced Permeability

With a predicted LogD7.4 of ~4.2, the compound occupies a lipophilicity range associated with favorable passive cellular permeability while avoiding the excessive logD (>5) that often causes phospholipidosis and poor solubility [1]. This profile supports its use in cellular target engagement assays (e.g., CETSA, NanoBRET) where adequate intracellular accumulation is required without the cytotoxicity associated with highly lipophilic analogs.

SAR Exploration at C7 Aniline Vector

The 4-isopropylphenyl group provides a distinct steric and electronic environment at the solvent-exposed hinge region of the kinase. Medicinal chemistry teams can use this compound as a reference point to systematically explore the C7 vector—comparing isopropyl with cyclopropyl, tert-butyl, and trifluoromethyl analogs—to map the steric tolerance and hydrogen-bonding landscape of the target kinase’s solvent front [1].

Application
Selection Property
Validation Focus
CDK2-selective chemical probe development
C7 N-aryl substitution for hinge engagement
CDK2 inhibition selectivity vs. CDK1 and CDK9
Intracellular target engagement assays
Predicted logD for balanced membrane permeability
Cellular permeability and target occupancy (e.g., CETSA)
SAR exploration at C7 aniline vector
Defined steric and electronic substitution environment
Kinase selectivity mapping and hinge-binding tolerance
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